molecular formula C8H14O B3004272 3-Tert-butylcyclobutanone CAS No. 20614-90-8

3-Tert-butylcyclobutanone

Cat. No.: B3004272
CAS No.: 20614-90-8
M. Wt: 126.199
InChI Key: DUGBXGJNDWCDTG-UHFFFAOYSA-N
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Description

3-Tert-butylcyclobutanone is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.199. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Science Applications

  • 3-Tert-butylcyclobutanone derivatives are used in the synthesis of biologically active compounds and material science applications. An example is the scale-up synthesis of a cis-cyclobutane derivative using continuous photo flow chemistry for producing compounds with a cyclobutane ring system, useful in various biological and material science contexts (Yamashita, Nishikawa, & Kawamoto, 2019).

Medicinal Chemistry and Drug Development

  • The tert-butyl group, a motif often seen in medicinal chemistry, is investigated for its impact on the properties of bioactive compounds. For instance, research into the physicochemical data of drug analogues of bosentan and vercirnon shows how the tert-butyl substituent affects efficacy and activities, indicating its importance in drug design (Westphal et al., 2015).

Organic Chemistry and Reaction Studies

  • Studies in organic chemistry demonstrate the use of tert-butylcyclobutanone in various reactions. For instance, its epoxidation and the Baeyer-Villiger reaction for creating specific lactones and lactols, as explored in the synthesis of 4-(di-tert-butylmethylene)tetramethyl dihydro-2(3H)-furanone and furanols (Garratt, Payne, & Tocher, 1990).

Computational Chemistry

  • Computational studies, such as the MCSCF study on the [2 + 2] cycloaddition of tert-butylcyanoketene to phenylethene, provide insights into the effects of solvents and substituents on reaction paths. This research sheds light on the detailed mechanisms of reactions involving tert-butylcyclobutanone derivatives (Reguero et al., 1993).

Chemical Synthesis and Catalysis

  • Research on alkylidene and metalacyclic complexes of tungsten involving tert-butylcyclobutanone derivatives demonstrates their application in catalysis, particularly in ring-closing metathesis. These studies contribute to the development of new catalytic methods in organic synthesis (Tsang et al., 2003).

Environmental and Biological Applications

  • The tert-butyl group, found in compounds like tert-butyl-4-hydroxyanisole, is studied for its anticarcinogenic effects and enzyme induction in various tissues. This research highlights the potential environmental and biological impact of tert-butylcyclobutanone and its derivatives (De Long, Prochaska, & Talalay, 1985).

Future Directions

While specific future directions for 3-Tert-butylcyclobutanone are not mentioned, cyclobutanes are increasingly used in medicinal chemistry in the search for relevant biological properties . Improved synthetic methods and commercial availability now allow for more facile incorporation of this structural motif in small-molecule drug candidates .

Properties

IUPAC Name

3-tert-butylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2,3)6-4-7(9)5-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGBXGJNDWCDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20614-90-8
Record name 3-tert-butylcyclobutan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Saturate dry methanol by stirring with excess ammonium chloride under nitrogen for 1.5 h. Add this saturated solution (150 mL) to 3-tert-butyl-2,2-dichlorocyclobutanone (7.5 g, 38.4 mmol) under nitrogen. To the resulting suspension add freshly activated zinc (15.4 g, 236 mmol). Stir for 5 hours, filter and concentrate. Partition the residue between diethyl ether and water. Discard the aqueous phase and wash the diethyl ether layer with water (twice), saturated aqueous sodium chloride solution, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 10:90 ethyl acetate:hexanes) to give the desired compound as a clear liquid (2.71 g, 56%).
Name
Quantity
15.4 g
Type
catalyst
Reaction Step One
Name
3-tert-butyl-2,2-dichlorocyclobutanone
Quantity
7.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
56%

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